
5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid is a complex organic compound with the molecular formula C34H18O8. This compound is characterized by the presence of an anthracene core linked to two isophthalic acid moieties through ethynyl bridges. It is primarily used in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid typically involves the following steps:
Synthesis of the Anthracene Core: The anthracene core is synthesized through a series of reactions starting from simple aromatic compounds.
Formation of Ethynyl Bridges: The ethynyl bridges are introduced through Sonogashira coupling reactions, which involve the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of Isophthalic Acid Moieties: The final step involves the attachment of isophthalic acid moieties to the anthracene core through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated aromatic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,5’-(Anthracen-9,10-diylbis(ethin-2,1-diyl))diisophthalsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Materialwissenschaften: Sie wird als Ligand bei der Synthese von Metall-organischen Gerüsten (MOFs) verwendet, da sie die Fähigkeit besitzt, stabile Koordinationskomplexe mit Metallionen zu bilden.
Chemie: Die Verbindung wird wegen ihrer photophysikalischen Eigenschaften, einschließlich Fluoreszenz und Phosphoreszenz, untersucht, was sie für die Entwicklung von organischen Leuchtdioden (OLEDs) und anderen optoelektronischen Bauelementen nützlich macht.
Biologie und Medizin: Es wird an der Erforschung ihres Potenzials als Photosensibilisator in der photodynamischen Therapie zur Krebsbehandlung geforscht.
Industrie: Die Verbindung wird bei der Entwicklung fortschrittlicher Materialien mit Anwendungen in der Katalyse, Gasspeicherung und Trenntechnologien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 5,5’-(Anthracen-9,10-diylbis(ethin-2,1-diyl))diisophthalsäure beinhaltet ihre Fähigkeit, Koordinationskomplexe mit Metallionen zu bilden. Der Anthracen-Kern fungiert als Lichternte-Antenne, während die Isophthalsäure-Einheiten mehrere Koordinationsstellen für Metallionen bieten. Dadurch kann die Verbindung an verschiedenen photophysikalischen und photochemischen Prozessen teilnehmen, einschließlich Energieübertragung und Elektronentransferreaktionen.
Wirkmechanismus
The mechanism of action of 5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid involves its ability to form coordination complexes with metal ions. The anthracene core acts as a light-harvesting antenna, while the isophthalic acid moieties provide multiple coordination sites for metal ions. This allows the compound to participate in various photophysical and photochemical processes, including energy transfer and electron transfer reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4,4’-(Anthracen-9,10-diylbis(ethin-2,1-diyl))dibenzoesäure
- 5,5’-(Anthracen-9,10-diyl)diisophthalsäure
- 5’,5’‘’‘-(Anthracen-9,10-diylbis(ethin-2,1-diyl))bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbonsäure))
Einzigartigkeit
5,5’-(Anthracen-9,10-diylbis(ethin-2,1-diyl))diisophthalsäure ist aufgrund ihrer spezifischen strukturellen Merkmale einzigartig, darunter der Anthracen-Kern und die Ethinylbrücken, die besondere photophysikalische Eigenschaften verleihen. Ihre Fähigkeit, stabile Koordinationskomplexe mit Metallionen zu bilden, macht sie besonders wertvoll bei der Synthese von Metall-organischen Gerüsten und anderen fortschrittlichen Materialien.
Eigenschaften
Molekularformel |
C34H18O8 |
|---|---|
Molekulargewicht |
554.5 g/mol |
IUPAC-Name |
5-[2-[10-[2-(3,5-dicarboxyphenyl)ethynyl]anthracen-9-yl]ethynyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C34H18O8/c35-31(36)21-13-19(14-22(17-21)32(37)38)9-11-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)12-10-20-15-23(33(39)40)18-24(16-20)34(41)42/h1-8,13-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
InChI-Schlüssel |
SRAGFZDNJDDTLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC(=CC(=C4)C(=O)O)C(=O)O)C#CC5=CC(=CC(=C5)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



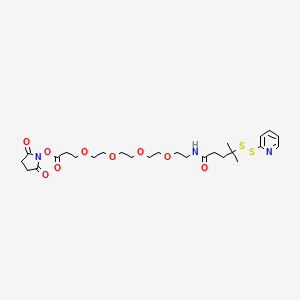
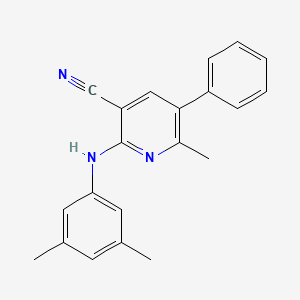
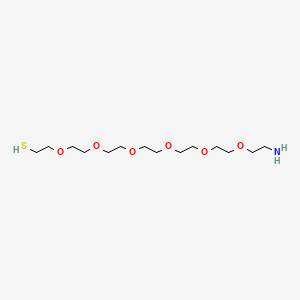
![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)
![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)
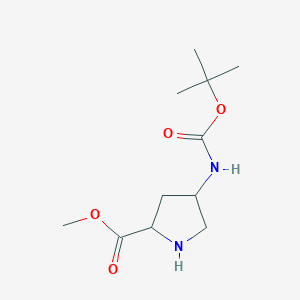
![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)
![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)
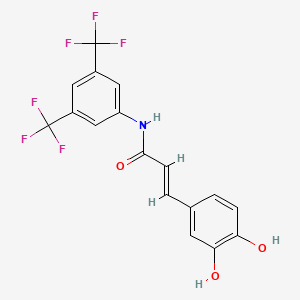

![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)
![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)
